molecular formula C18H21NO B14675952 (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine CAS No. 37599-81-8

(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine

Cat. No.: B14675952
CAS No.: 37599-81-8
M. Wt: 267.4 g/mol
InChI Key: JGOVLRCBTRVOJW-UHFFFAOYSA-N
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Description

(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a propyl group attached to another phenyl ring, connected through a methanimine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form secondary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with imine compounds.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for (E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imine group, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-(4-propylphenyl)methanimine
  • (E)-1-(4-Ethoxyphenyl)-N-(4-methylphenyl)methanimine

Uniqueness

(E)-1-(4-Ethoxyphenyl)-N-(4-propylphenyl)methanimine is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

37599-81-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-propylphenyl)methanimine

InChI

InChI=1S/C18H21NO/c1-3-5-15-6-10-17(11-7-15)19-14-16-8-12-18(13-9-16)20-4-2/h6-14H,3-5H2,1-2H3

InChI Key

JGOVLRCBTRVOJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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